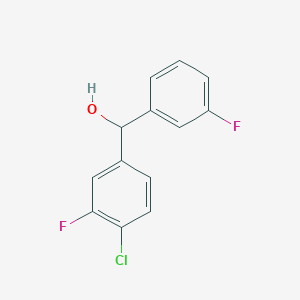

4-Chloro-3,3'-difluorobenzhydrol

Description

Significance and Research Context of Fluorinated Benzhydrols

The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science due to fluorine's unique properties. nih.govnih.gov As the most electronegative element, fluorine can significantly alter a molecule's electronic properties, which can in turn influence its reactivity and biological interactions. nih.gov

Enhanced Biological Properties: In the context of medicinal chemistry, replacing a hydrogen atom with a fluorine atom is a common tactic to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. researchgate.netresearchgate.net The carbon-fluorine bond is stronger than the carbon-hydrogen bond, which can lead to increased metabolic stability by blocking sites susceptible to oxidative metabolism. nih.govmdpi.com This can prolong the half-life of a drug in the body. Furthermore, the introduction of fluorine can enhance the binding affinity of a molecule to its target protein or enzyme. nih.govnih.gov The strategic placement of fluorine atoms can lead to favorable interactions with protein side chains, thereby increasing the potency of a compound. nih.gov Fluorinated compounds have shown promise in various therapeutic areas, including as anticancer, antimicrobial, and anti-inflammatory agents. nih.govmdpi.com

Applications in Imaging: The fluorine-18 (B77423) (¹⁸F) isotope is a positron emitter with a convenient half-life, making it a valuable tool in Positron Emission Tomography (PET) imaging for the detection of diseases such as cancer. nih.govnih.gov The development of novel fluorinated molecules is therefore of great interest for creating new diagnostic agents.

Overview of Dihalogenated Benzhydrols in Academic Literature

Synthesis and Reactivity: The synthesis of benzhydrols can be achieved through various methods, including the reduction of the corresponding benzophenones or via Grignard reactions. For dihalogenated benzhydrols, the starting materials would be appropriately substituted halogenated compounds. The reactivity of the benzhydrol moiety, particularly the hydroxyl group, is central to its utility. For example, benzhydrols can be converted into benzhydryl ethers, which are valuable as protecting groups in organic synthesis due to their stability and subsequent ease of removal under specific conditions. yale.edu The electronic effects of the halogen substituents play a crucial role in the stability of reaction intermediates, such as the benzhydryl carbocation, which is formed during etherification. yale.edu

Research Examples: While literature specifically on 4-Chloro-3,3'-difluorobenzhydrol is sparse, related dihalogenated benzhydrols have been characterized. For instance, 4,4'-difluorobenzhydrol and 4-chlorobenzhydrol (B192747) are known compounds with established physical properties. These compounds serve as important intermediates. For example, 4,4'-difluorobenzophenone, a precursor to 4,4'-difluorobenzhydrol, can be synthesized from 4-chlorofluorobenzene. google.com The study of such analogs provides a framework for understanding the potential applications and chemical behavior of other dihalogenated benzhydrols.

The table below presents data for related dihalogenated benzhydrols to provide context for the properties of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-Chlorobenzhydrol | C₁₃H₁₁ClO | 218.68 | 119-56-2 |

| 4,4'-Difluorobenzhydrol | C₁₃H₁₀F₂O | 220.22 | 365-24-2 |

This data is sourced from PubChem and commercial suppliers. nih.govtcichemicals.comtcichemicals.com

Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-3-fluorophenyl)-(3-fluorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF2O/c14-11-5-4-9(7-12(11)16)13(17)8-2-1-3-10(15)6-8/h1-7,13,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLBKCVKWYTZGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(C2=CC(=C(C=C2)Cl)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 3,3 Difluorobenzhydrol

Established Synthetic Pathways of Benzhydrols and Analogues

The formation of benzhydrols is most commonly and efficiently accomplished by the reduction of the corresponding benzophenones. Therefore, the primary synthetic challenge lies in the efficient preparation of the substituted benzophenone (B1666685) intermediate.

The conversion of the carbonyl group in 4-Chloro-3,3'-difluorobenzophenone to a hydroxyl group is a critical step. This transformation can be achieved through various reductive methods, including catalytic hydrogenation and other chemical reductions.

Catalytic hydrogenation is a widely used industrial and laboratory method for the reduction of ketones to alcohols due to its high efficiency and cleaner reaction profiles. tcichemicals.com This process involves the use of hydrogen gas in the presence of a metal catalyst. For the reduction of benzophenones to benzhydrols, several catalytic systems have proven effective.

Ruthenium-based catalysts, in particular, have demonstrated significant utility in the transfer hydrogenation of benzophenones. researchgate.net In this variation, a hydrogen donor molecule, such as 2-propanol, is used in place of gaseous hydrogen. Ruthenium complexes can facilitate this transfer, leading to high conversion rates. For instance, certain ruthenium(II) complexes have been shown to effectively catalyze the transfer hydrogenation of benzophenone to benzhydrol at elevated temperatures. researchgate.net The mechanism is believed to involve the formation of a ruthenium(II) hydride species as the active catalyst. researchgate.net

Iridium-based catalysts, such as Crabtree's catalyst, are also known for their high activity in the hydrogenation of various functional groups, including ketones. These homogeneous catalysts can operate under mild conditions and show high selectivity.

Other common heterogeneous catalysts for the hydrogenation of benzophenones include palladium, platinum, and Raney nickel. acs.orgepa.gov For example, the catalytic hydrogenation of benzophenone to benzhydrol has been successfully carried out using Raney nickel as a catalyst in 2-propanol under hydrogen pressure. acs.orgepa.gov The reaction kinetics often show a first-order dependence on hydrogen pressure and catalyst loading. acs.orgepa.gov

Table 1: Representative Catalysts for Benzophenone Reduction

| Catalyst Type | Specific Catalyst Example | Hydrogen Source | Typical Solvent | Advantage |

|---|---|---|---|---|

| Ruthenium-based | RuCl₂(PPh₃)₃ | 2-Propanol | 2-Propanol | High efficiency in transfer hydrogenation |

| Iridium-based | Crabtree's Catalyst | H₂ | Dichloromethane | High activity under mild conditions |

| Nickel-based | Raney Nickel | H₂ | 2-Propanol | Cost-effective, selective reduction |

| Palladium-based | Pd/C, Pd/CaCO₃ | H₂ | Alcohols | Widely available, good selectivity |

| Platinum-based | Pt/C | H₂ | Alcohols | High activity |

Besides catalytic hydrogenation, other chemical reducing agents are commonly employed for the conversion of benzophenones to benzhydrols. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is highly effective for this transformation. The reaction is typically carried out in alcoholic solvents like methanol (B129727) or ethanol at room temperature.

Another common method involves the use of zinc dust in an aqueous alkali solution. acs.org While effective, this method is often considered less environmentally friendly due to the generation of significant waste. acs.org

The Friedel-Crafts acylation is a fundamental and widely utilized method for the synthesis of aromatic ketones, including substituted benzophenones. googleapis.com This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, most commonly aluminum trichloride (AlCl₃). wikipedia.org

For the synthesis of the precursor 4-Chloro-3,3'-difluorobenzophenone, two primary Friedel-Crafts acylation routes are conceivable:

Acylation of 1-chloro-2-fluorobenzene (B165100) with 3-fluorobenzoyl chloride.

Acylation of fluorobenzene (B45895) with 4-chloro-3-fluorobenzoyl chloride.

The reaction proceeds via the formation of an acylium ion intermediate, which then attacks the electron-rich aromatic ring. The choice of solvent can influence the reaction, with common options including dichloromethane, dichloroethane, or nitrobenzene. google.com A significant drawback of this method can be the generation of large amounts of aluminum-containing waste. However, optimization of reaction conditions, such as temperature control and reactant ratios, can lead to high yields and purity. google.com For instance, the industrial synthesis of 4,4'-difluorobenzophenone from fluorobenzene and p-fluorobenzoyl chloride can achieve yields up to 91% with >99.9% purity. google.com

Table 2: Friedel-Crafts Acylation for Benzophenone Synthesis

| Aromatic Substrate | Acylating Agent | Catalyst | Typical Solvent | Product |

|---|---|---|---|---|

| Fluorobenzene | p-Fluorobenzoyl Chloride | AlCl₃ | Petroleum Ether | 4,4'-Difluorobenzophenone wikipedia.org |

| Fluorobenzene | Fluorine Benzotrichloride | AlCl₃ | Fluorobenzene | 4,4'-Difluorobenzophenone (after hydrolysis) google.com |

| o-Fluorobenzoyl Chloride | Fluorobenzene | AlCl₃ | Dichloromethane, Nitrobenzene, etc. | 2,4'-Difluorobenzophenone google.com |

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for constructing highly substituted benzophenones, particularly those bearing electron-withdrawing groups. vapourtec.commasterorganicchemistry.com In this reaction, a nucleophile displaces a leaving group (typically a halide) on an aromatic ring that is activated by electron-withdrawing substituents (such as nitro or carbonyl groups) positioned ortho or para to the leaving group. masterorganicchemistry.com

This method can be applied to the synthesis of fluorinated benzophenones. nih.govnih.gov For example, a dichlorobenzophenone, activated by the carbonyl group, could potentially react with a fluoride (B91410) source, such as potassium fluoride, at elevated temperatures to yield a difluorobenzophenone. google.com The SNAr mechanism involves a two-step addition-elimination sequence, proceeding through a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The reactivity of the leaving group generally follows the order F > Cl > Br > I, which is the reverse of SN1 and SN2 reactions. This makes the displacement of fluorine a common application, but the displacement of chlorine is also feasible. walisongo.ac.id

Halogen exchange (HALEX) reactions are a powerful tool for the synthesis of fluorinated aromatic compounds. thieme-connect.de This process involves the substitution of a halogen atom (typically chlorine or bromine) on an aromatic ring with fluorine. The most common fluorinating agents are alkali metal fluorides, such as potassium fluoride (KF) or cesium fluoride (CsF). google.com

This methodology is particularly useful for preparing the fluorinated precursors required for the aforementioned synthetic routes (e.g., 3-fluorobenzoyl chloride or 1-chloro-2-fluorobenzene). The reaction is often carried out in aprotic polar solvents at high temperatures. The efficiency of the exchange can be enhanced by the presence of phase-transfer catalysts. google.com While direct fluorination of a dichlorobenzophenone is possible via an SNAr pathway as described above, the HALEX reaction is more typically used to prepare the fluorinated building blocks before their assembly into the final benzophenone structure.

Reduction of Corresponding Benzophenone Precursors

Targeted Synthesis of 4-Chloro-3,3'-difluorobenzhydrol

The primary route to this compound involves a two-step process: the synthesis of the corresponding benzophenone followed by its reduction.

Precursor Synthesis Strategies for 4-Chloro-3,3'-difluorobenzophenone

The synthesis of the key intermediate, 4-Chloro-3,3'-difluorobenzophenone, is most commonly achieved through the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

For the synthesis of the unsymmetrically substituted 4-Chloro-3,3'-difluorobenzophenone, two main retrosynthetic pathways can be envisioned for the Friedel-Crafts acylation:

Pathway A: Acylation of 1-chloro-3-fluorobenzene with 3-fluorobenzoyl chloride.

Pathway B: Acylation of 1,3-difluorobenzene with 4-chlorobenzoyl chloride.

The choice of reactants is often guided by the availability of starting materials and the directing effects of the substituents on the aromatic rings, which can influence the regioselectivity and yield of the reaction. Halogens are deactivating but ortho-, para-directing groups in electrophilic aromatic substitution. Therefore, careful optimization of reaction conditions is necessary to achieve the desired product with high selectivity.

A general procedure for the Friedel-Crafts acylation to produce a substituted benzophenone involves the slow addition of the acyl chloride to a mixture of the aromatic substrate and a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), in a suitable inert solvent like dichloromethane or carbon disulfide. researchgate.netscribd.com The reaction is typically carried out at low temperatures to control the reactivity and minimize side reactions. Following the reaction, the complex formed between the ketone product and the Lewis acid is hydrolyzed to yield the desired benzophenone. While specific literature for 4-Chloro-3,3'-difluorobenzophenone is not abundant, protocols for similar halogenated benzophenones, such as 4,4'-difluorobenzophenone and 4-chlorobenzophenone, serve as valuable models. scribd.comgoogleapis.com

Interactive Data Table: Reactants for Friedel-Crafts Acylation

| Pathway | Aromatic Substrate | Acylating Agent |

| A | 1-chloro-3-fluorobenzene | 3-fluorobenzoyl chloride |

| B | 1,3-difluorobenzene | 4-chlorobenzoyl chloride |

Optimized Conditions for Stereoselective Reduction to the Benzhydrol

The reduction of the carbonyl group in 4-Chloro-3,3'-difluorobenzophenone to a secondary alcohol yields the target compound, this compound. Various reducing agents can be employed for this transformation, with the choice often depending on the desired selectivity, scale of the reaction, and economic considerations.

For a non-stereoselective reduction, sodium borohydride (NaBH₄) is a commonly used reagent due to its mild nature, high chemoselectivity for carbonyl groups, and operational simplicity. chemspider.comscielo.br The reaction is typically carried out in a protic solvent such as methanol or ethanol at room temperature. The progress of the reduction can be monitored by techniques like thin-layer chromatography (TLC). scielo.br

Catalytic hydrogenation is another effective method for the reduction of benzophenones. cmu.edu This process involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or a ruthenium complex. cmu.edu Catalytic hydrogenation offers advantages in terms of atom economy and the avoidance of stoichiometric metal hydride waste. Optimization of conditions such as hydrogen pressure, temperature, and catalyst loading is crucial to ensure high conversion and selectivity towards the benzhydrol, minimizing over-reduction to the corresponding diphenylmethane.

Interactive Data Table: Common Reducing Agents for Benzophenones

| Reducing Agent | Typical Solvents | Key Features |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild, chemoselective, easy work-up |

| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Isopropanol, Ethyl acetate | High atom economy, scalable, requires pressure equipment |

Enantioselective Synthesis Approaches for Chiral Benzhydrols

The synthesis of enantiomerically pure chiral benzhydrols is of significant interest, particularly in the pharmaceutical industry. This can be achieved through asymmetric reduction of the prochiral benzophenone precursor.

Asymmetric Catalysis in Benzhydrol Formation

Asymmetric catalysis provides a highly efficient route to chiral benzhydrols, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. Asymmetric hydrogenation and asymmetric transfer hydrogenation are two prominent methods.

In asymmetric hydrogenation , a prochiral benzophenone is treated with hydrogen gas in the presence of a chiral transition metal catalyst. Ruthenium complexes bearing chiral phosphine (B1218219) ligands, such as BINAP, are widely used for this purpose. cmu.edu The enantioselectivity of the reaction is influenced by the structure of the chiral ligand, the substrate, and the reaction conditions. For halogenated benzophenones, the electronic and steric properties of the substituents can play a significant role in the stereochemical outcome.

Asymmetric transfer hydrogenation offers a practical alternative to using high-pressure hydrogen gas. In this method, a hydrogen donor, such as isopropanol or formic acid, is used in the presence of a chiral catalyst. Ruthenium and rhodium complexes with chiral diamine or amino alcohol ligands have proven to be highly effective for the asymmetric transfer hydrogenation of a wide range of ketones, including unsymmetrical benzophenones. datapdf.com These catalysts can achieve excellent enantioselectivities for substrates with varying electronic and steric properties. datapdf.com

Chiral Auxiliary-Mediated Syntheses

Another established strategy for enantioselective synthesis involves the use of a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org

In the context of benzhydrol synthesis, a chiral auxiliary can be incorporated into the reducing agent or attached to the benzophenone precursor. For instance, chiral oxazaborolidines, such as the Corey-Bakshi-Shibata (CBS) catalyst, can be used in catalytic amounts with a stoichiometric borane source to achieve highly enantioselective reduction of ketones.

Alternatively, the benzophenone can be derivatized with a chiral auxiliary to form a chiral substrate. The subsequent reduction of the carbonyl group then proceeds diastereoselectively, controlled by the stereochemistry of the auxiliary. After the reduction, the chiral auxiliary is cleaved to afford the enantiomerically enriched benzhydrol. Common chiral auxiliaries are often derived from readily available natural products like amino acids, terpenes, or carbohydrates. blogspot.com

Interactive Data Table: Enantioselective Synthesis Approaches

| Method | Key Feature | Example |

| Asymmetric Catalysis | Use of a chiral catalyst | Ru-BINAP catalyzed hydrogenation |

| Chiral Auxiliary | Temporary incorporation of a chiral group | CBS reduction with a chiral oxazaborolidine |

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is increasingly important in modern synthetic chemistry to minimize environmental impact. Several aspects of the synthesis of this compound can be optimized from a green chemistry perspective.

Use of Greener Solvents: Traditional solvents used in organic synthesis, such as chlorinated hydrocarbons, can be replaced with more environmentally benign alternatives. For the reduction of benzophenones, alcohols like ethanol and isopropanol are often used, which are considered greener solvents. hilarispublisher.comresearchgate.net Photoreduction of benzophenone using ethanol as a solvent in the presence of sunlight is an example of a green synthetic approach. hilarispublisher.comresearchgate.net

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic hydrogenation, for example, has a high atom economy as the only byproduct is water (if any).

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. While Friedel-Crafts acylations may require heating, photoreduction methods can utilize sunlight as a renewable energy source. hilarispublisher.comresearchgate.net

By considering these principles, the synthesis of this compound can be designed to be not only efficient and selective but also environmentally responsible.

Advanced Spectroscopic and Structural Characterization of 4 Chloro 3,3 Difluorobenzhydrol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the molecular structure of 4-Chloro-3,3'-difluorobenzhydrol. By analyzing the spectra from different nuclei (¹H, ¹³C, and ¹⁹F), a comprehensive picture of the molecule's connectivity and the chemical environment of each atom can be constructed.

Proton (¹H) NMR Analysis for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum of a related compound, 4,4'-difluorobenzhydrol, shows aromatic protons in the range of 7.219-6.966 ppm. For this compound, the signals from the aromatic protons are expected in a similar region, with their specific chemical shifts and splitting patterns influenced by the positions of the chloro and fluoro substituents. The methine proton (CH-OH) would likely appear as a distinct signal, its chemical shift influenced by the electronegativity of the adjacent oxygen and aromatic rings.

Detailed analysis of the splitting patterns (multiplicity) of the aromatic signals can help determine the substitution pattern on each benzene (B151609) ring. For instance, protons adjacent to a fluorine atom will exhibit coupling (J-coupling), resulting in doublets or more complex multiplets. Similarly, the presence of the chlorine atom will influence the electronic environment and thus the chemical shifts of the protons on its ring.

A representative, though not identical, example is the ¹H NMR data for 4-chlorobenzhydrol (B192747), which shows aromatic protons and the methine proton. nih.gov The integration of the proton signals provides a ratio of the number of protons in different environments, further confirming the structure.

Carbon (¹³C) NMR for Backbone Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The carbon atoms in the aromatic rings typically appear in the range of 110-160 ppm. The carbons directly bonded to the fluorine and chlorine atoms will have their chemical shifts significantly influenced by the high electronegativity of these halogens. For instance, carbons attached to fluorine will exhibit large one-bond carbon-fluorine coupling constants (¹JCF). The carbinol carbon (the carbon bonded to the hydroxyl group) will also have a characteristic chemical shift, typically in the range of 60-80 ppm.

For comparison, the ¹³C NMR spectrum of 4,4'-difluorobenzhydrol shows signals corresponding to the different carbons in the molecule. chemicalbook.com Similarly, the ¹³C NMR data for 4-chlorobenzaldehyde (B46862) reveals the chemical shifts for the carbons in a chlorinated benzene ring. rsc.org The analysis of the ¹³C NMR spectrum of this compound would involve assigning each peak to a specific carbon atom in the structure, aided by the expected chemical shift ranges and coupling patterns.

Table 1: Representative ¹³C NMR Data for Related Compounds

| Compound | Solvent | Carbon Signal (ppm) |

| 4,4'-Difluorobenzhydrol | - | Not specified |

| 4-Chlorobenzaldehyde | CDCl₃ | 190.9, 141.0, 134.7, 130.9, 129.5 |

Fluorine (¹⁹F) NMR for Fluorine Environment Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to analyze the fluorine atoms in a molecule. magritek.com For this compound, the two fluorine atoms are in different chemical environments (one on a ring with a chlorine and one on a ring without), and thus they are expected to show two distinct signals in the ¹⁹F NMR spectrum. The chemical shifts of these signals provide information about the electronic environment of each fluorine atom.

The coupling between the two fluorine atoms, if any, and coupling to nearby protons would provide valuable structural information. The magnitude of these coupling constants can help to determine the relative positions of the atoms in the molecule. For instance, the ¹⁹F NMR spectrum of 1,2-difluoro-4-nitrobenzene shows two distinct peaks for the two fluorine atoms. magritek.com

Table 2: Representative ¹⁹F NMR Data for Related Compounds

| Compound | Solvent | Fluorine Signal (ppm) |

| 1,2-Difluoro-4-nitrobenzene | - | -134, -127 |

| 4-Fluorobenzaldehyde | CDCl₃ | -102.4 |

| 4,4´-Difluorobenzophenone | Methanol-d4 | ≈ -108 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms in a molecule. For a molecule with the complexity of this compound, 2D NMR would be essential for unambiguous assignment of the ¹H and ¹³C signals.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of the entire molecular structure of this compound can be achieved.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present in the molecule. The Aldrich Library of FT-IR Spectra is a comprehensive collection that can be used for comparison with experimentally obtained spectra. thermofisher.com

Key expected vibrational frequencies include:

A study on 4-chloro 2-methyl benzonitrile (B105546) provides an example of how FT-IR and FT-Raman spectra are used to determine vibrational frequencies and molecular geometry. slideshare.net

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Aromatic C-H | C-H Stretch | > 3000 |

| Methine C-H | C-H Stretch | 2850-3000 |

| Aromatic C=C | C=C Stretch | 1400-1600 |

| Alcohol C-O | C-O Stretch | 1000-1200 |

| Aryl C-F | C-F Stretch | 1000-1400 |

| Aryl C-Cl | C-Cl Stretch | 600-800 |

Note: This table presents expected ranges for the characteristic vibrational frequencies.

Raman Spectroscopy

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed information about the molecular structure, chemical bonding, and symmetry of a compound. It relies on the inelastic scattering of monochromatic light, usually from a laser source. When photons interact with a molecule, they can be scattered elastically (Rayleigh scattering) or inelastically (Raman scattering). The energy difference between the incident and scattered photons corresponds to the energy of molecular vibrations.

For this compound, a Raman spectrum would exhibit a series of characteristic bands corresponding to the vibrations of its specific functional groups and skeletal framework. The key expected vibrational modes would include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. The two benzene rings would contribute to a complex set of bands in this area.

O-H stretching: The hydroxyl (-OH) group's stretching vibration is expected to be a broad band, the position of which would be sensitive to hydrogen bonding. In a condensed phase, this would likely be observed in the 3200-3600 cm⁻¹ range.

C-C stretching: The aromatic ring C-C stretching vibrations would produce a series of sharp bands between 1600 cm⁻¹ and 1400 cm⁻¹.

C-F stretching: The carbon-fluorine stretching vibrations are typically strong and would be expected in the 1350-1150 cm⁻¹ region. The presence of two C-F bonds on different rings might lead to distinct or overlapping bands.

C-Cl stretching: The carbon-chlorine stretching vibration is expected to produce a characteristic band in the 800-600 cm⁻¹ range.

Skeletal deformations: The lower frequency region (<600 cm⁻¹) would contain complex vibrations corresponding to the bending and torsional modes of the entire molecular skeleton, including the deformations of the benzene rings and the central C-O-H group.

A hypothetical table of the most characteristic Raman shifts for this compound is presented below, based on typical values for the constituent functional groups.

| Vibrational Mode | **Expected Raman Shift (cm⁻¹) ** |

| Aromatic C-H stretch | 3100 - 3000 |

| O-H stretch | 3600 - 3200 |

| Aromatic C-C stretch | 1600 - 1400 |

| C-F stretch | 1350 - 1150 |

| C-Cl stretch | 800 - 600 |

This table represents expected values and is not based on experimental data for this compound.

Mass Spectrometry (MS) Applications in Structural Confirmation

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, which allows for the determination of the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is essential for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS instruments can measure the mass-to-charge ratio of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental formula of the molecule from its exact mass.

For this compound (C₁₃H₉ClF₂O), the theoretical monoisotopic mass can be calculated with high precision. An HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, thereby confirming the elemental composition. The presence of chlorine would also be evident from the characteristic isotopic pattern, with the ³⁷Cl isotope producing a peak at M+2 with an intensity of approximately one-third of the main peak (M) corresponding to the ³⁵Cl isotope.

| Formula | Theoretical Monoisotopic Mass (Da) |

| C₁₃H₉³⁵ClF₂O | 254.0309 |

| C₁₃H₉³⁷ClF₂O | 256.0280 |

This table represents calculated values and is not based on experimental data for this compound.

Tandem mass spectrometry (MS/MS) is a technique where ions are selected and then fragmented to provide further structural information. In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions would be analyzed to piece together the structure of the original molecule.

The fragmentation of this compound would likely proceed through several key pathways:

Loss of water: A common fragmentation pathway for alcohols is the neutral loss of a water molecule (18 Da) from the molecular ion.

Cleavage of the C-C bond: The bond between the two aromatic rings and the central carbon atom could cleave, leading to the formation of substituted benzoyl or benzyl-type cations.

Loss of halogens: The loss of chlorine or fluorine radicals or as neutral molecules (e.g., HCl, HF) from the fragment ions could also be observed.

By analyzing the m/z values of these fragment ions, the connectivity of the atoms in the molecule can be confirmed.

Ion mobility-mass spectrometry (IM-MS) is an advanced technique that separates ions based on their size, shape, and charge in the gas phase. mdpi.com This provides an additional dimension of separation beyond just the mass-to-charge ratio, allowing for the study of different conformations (shapes) of a molecule. For a flexible molecule like this compound, different spatial arrangements of the two aromatic rings relative to each other could exist.

In an IM-MS experiment, ions are passed through a drift tube filled with a neutral buffer gas. Ions with a more compact shape will experience fewer collisions with the buffer gas and will travel through the tube faster than more elongated or unfolded conformers. This results in different drift times for different conformations.

For this compound, IM-MS could potentially distinguish between different rotational isomers (rotamers) if they have sufficiently different gas-phase conformations. The resulting data would be a plot of drift time versus m/z, which could reveal the presence of multiple conformers for a given mass-to-charge ratio.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The X-rays are diffracted by the electrons of the atoms in the crystal, producing a unique diffraction pattern. By analyzing this pattern, the precise positions of all atoms in the crystal lattice can be determined, providing detailed information about bond lengths, bond angles, and intermolecular interactions.

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide an unambiguous determination of its solid-state structure. The key structural parameters that would be obtained include:

Bond lengths: The precise lengths of all covalent bonds, including C-C, C-H, C-O, C-Cl, and C-F bonds.

Bond angles: The angles between adjacent bonds, which define the geometry around each atom.

Intermolecular interactions: The analysis would also reveal how the molecules pack together in the crystal lattice, including any hydrogen bonding involving the hydroxyl group and other intermolecular forces.

The crystallographic data would be presented in a standardized format, including the crystal system, space group, unit cell dimensions, and atomic coordinates.

Reaction Mechanisms and Chemical Transformations of 4 Chloro 3,3 Difluorobenzhydrol

Reactivity of the Benzhydrol Hydroxyl Group

The secondary alcohol functionality of the benzhydrol moiety is a key site for chemical reactions, readily undergoing esterification, etherification, and oxidation.

Esterification and Etherification Reactions

The hydroxyl group of 4-Chloro-3,3'-difluorobenzhydrol can be converted to esters and ethers through reactions with appropriate reagents. Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640), often in the presence of an acid catalyst or a base to activate the hydroxyl group.

Etherification can be accomplished through various methods, including the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide.

| Reaction Type | Reagent Examples | Product Type |

| Esterification | Acyl chlorides, Carboxylic anhydrides | Ester |

| Etherification | Alkyl halides (with a base) | Ether |

This table provides a general overview of esterification and etherification reactions.

Oxidation Reactions to Corresponding Ketones

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 4-chloro-3,3'-difluorobenzophenone. This transformation is a common and important reaction in organic synthesis. A variety of oxidizing agents can be employed to achieve this conversion.

Common oxidizing agents for this type of transformation include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and Jones reagent (chromium trioxide in sulfuric acid), as well as other reagents like manganese dioxide (MnO2) and Swern oxidation conditions. The choice of reagent often depends on the desired reaction conditions and the presence of other functional groups in the molecule.

| Oxidizing Agent | Typical Conditions |

| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) |

| Jones Reagent (CrO3/H2SO4) | Acetone (B3395972) |

| Manganese dioxide (MnO2) | Dichloromethane (DCM) or Chloroform (B151607) (CHCl3) |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine |

This table lists common oxidizing agents used for the conversion of secondary alcohols to ketones.

Reactivity of the Halogen Substituents

The chlorine and fluorine atoms attached to the aromatic rings of this compound introduce the potential for substitution and cross-coupling reactions, further expanding its synthetic utility.

Nucleophilic Aromatic Substitution Reactions

While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, under certain conditions, the halogen atoms on this compound can be displaced by nucleophiles. The presence of electron-withdrawing groups on the aromatic ring can facilitate these reactions. The relative reactivity of the halogens can be influenced by their position and the electronic nature of the ring. It is noted that nitro groups adjacent to halogens can reduce reactivity, sometimes requiring higher catalyst loadings to achieve substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgwhiterose.ac.uk this compound can serve as a substrate in these reactions, with the halogen atoms acting as leaving groups.

The Suzuki reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net This reaction is widely used to form biaryl structures. For this compound, either the chlorine or fluorine atoms could potentially participate in the coupling, though the carbon-chlorine bond is generally more reactive in these types of reactions.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. This provides a direct method for introducing amino groups onto the aromatic rings of the molecule.

A general catalytic cycle for these reactions involves three main steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the coupling partner (e.g., organoboron reagent in Suzuki coupling), and reductive elimination to form the product and regenerate the palladium(0) catalyst. whiterose.ac.uk

| Coupling Reaction | Coupling Partner | Bond Formed |

| Suzuki | Organoboron reagent | Carbon-Carbon |

| Buchwald-Hartwig | Amine | Carbon-Nitrogen |

This table summarizes two key palladium-catalyzed cross-coupling reactions applicable to aryl halides.

Electrophilic Aromatic Substitution Patterns

The existing substituents on the aromatic rings of this compound direct the position of incoming electrophiles in electrophilic aromatic substitution reactions. Halogens are generally considered deactivating but ortho-, para-directing. The benzhydrol group is also typically ortho-, para-directing. The combined directing effects of the chloro, fluoro, and benzhydrol groups will determine the regioselectivity of further substitutions, such as nitration or halogenation.

Computational and Mechanistic Studies of Reaction Pathways

Density Functional Theory (DFT) Calculations of Transition States

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of chemical reactions, DFT is frequently employed to calculate the geometries and energies of reactants, products, and, most importantly, transition states. The transition state is a high-energy, transient configuration of atoms that exists for a fleeting moment as reactants are converted into products. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction.

For a hypothetical reaction involving this compound, such as an oxidation or a substitution reaction, DFT calculations would be instrumental in:

Mapping the Potential Energy Surface: Identifying the lowest energy pathway from reactants to products.

Characterizing Transition State Structures: Determining the precise arrangement of atoms at the peak of the reaction energy profile.

Calculating Activation Energies: Quantifying the energy barrier for the reaction, which provides insight into the reaction kinetics.

While no specific DFT studies on this compound have been published, research on similar halogenated benzhydrols or related aromatic compounds provides a framework for how such investigations would be conducted. These studies often explore the influence of different substituents on the stability of carbocation intermediates and the energies of various transition states.

Table 1: Hypothetical DFT Data for a Reaction of this compound

| Parameter | Value (kcal/mol) |

| Relative Energy of Reactants | 0.0 |

| Relative Energy of Transition State | Data Not Available |

| Relative Energy of Products | Data Not Available |

| Activation Energy | Data Not Available |

This table is for illustrative purposes only, as experimental or calculated data for this specific compound is not currently available in published literature.

Molecular Dynamics Simulations of Reactivity Profiles

Molecular Dynamics (MD) simulations provide a dynamic picture of chemical processes by simulating the motion of atoms and molecules over time. These simulations can reveal how the solvent, temperature, and other environmental factors influence the reactivity of a molecule.

For this compound, MD simulations could be used to:

Investigate Solvation Effects: Understand how solvent molecules arrange around the benzhydrol and how this influences its reactivity.

Probe Conformational Dynamics: Explore the different shapes the molecule can adopt and how these conformations affect its ability to react.

Simulate Reaction Events: In some cases, reactive force fields can be used to directly simulate the bond-breaking and bond-forming events of a chemical reaction.

As with DFT calculations, there is a lack of published MD simulation studies specifically targeting this compound. However, the methodologies are well-established, and studies on other organic molecules in solution demonstrate the power of this technique to complement experimental findings and provide a more complete understanding of reaction dynamics.

Table 2: Potential Parameters for a Molecular Dynamics Simulation of this compound

| Simulation Parameter | Example Value |

| Force Field | e.g., AMBER, CHARMM, OPLS |

| Solvent Model | e.g., TIP3P, SPC/E |

| Temperature | e.g., 298 K |

| Simulation Time | e.g., 100 ns |

This table represents typical parameters for an MD simulation and is not based on actual published research for this compound.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. chemicalbook.com These calculations can determine the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting reactivity and spectroscopic properties.

Molecular Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of a molecule through geometry optimization. This process finds the arrangement of atoms that corresponds to the lowest energy. For 4-chloro-3,3'-difluorobenzhydrol, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its shape.

Conformational analysis would then explore the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. Due to the two phenyl rings attached to a central carbon, this compound can adopt various conformations. Identifying the most stable conformer is critical, as it is the most populated and therefore most representative form of the molecule. For similar, but different, fluorinated compounds, it has been shown that fluorine substitution can significantly impact the conformational profiles.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are key to understanding a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates the opposite. For related fluorinated molecules, the strong electron-withdrawing capability of fluorine has been shown to stabilize molecular orbitals. While specific HOMO and LUMO energy values for this compound are not documented, a hypothetical data table based on typical values for similar aromatic compounds is presented below for illustrative purposes.

| Orbital | Hypothetical Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

This table is for illustrative purposes only, as specific data for this compound is not available.

Electrostatic Potential Surface Analysis

An electrostatic potential (ESP) surface map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules. Red regions on an ESP map indicate areas of negative electrostatic potential (electron-rich), which are prone to electrophilic attack. Blue regions indicate areas of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack.

For this compound, the ESP map would likely show negative potential around the fluorine and chlorine atoms due to their high electronegativity, and also around the oxygen of the hydroxyl group. The hydrogen of the hydroxyl group would likely be a site of positive potential. These features would be crucial in understanding its intermolecular interactions.

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical predictions can then be compared with experimental data to validate the computational model and confirm the molecular structure. For instance, theoretical NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. While experimental spectra for related compounds are available, specific predicted spectroscopic data for this compound is absent from the literature.

Theoretical Studies on Fluorine's Electronic and Steric Effects

The presence of fluorine atoms in a molecule has significant electronic and steric consequences. Electronically, fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect. This can influence the acidity, basicity, and reactivity of nearby functional groups. Sterically, although fluorine is relatively small, its presence can influence the preferred conformation of a molecule. Theoretical studies on this compound would aim to quantify these effects by analyzing changes in electron density and conformational energies.

In Silico Prediction of Analytical Parameters (e.g., Collision Cross Sections)

In silico methods, particularly machine learning models, are increasingly used to predict analytical parameters like the collision cross section (CCS). The CCS is a measure of the size and shape of an ion in the gas phase and is a valuable parameter in ion mobility-mass spectrometry for compound identification. Predicting the CCS value for the ions of this compound would aid in its identification in complex mixtures. These prediction models are typically built on large datasets of experimentally measured CCS values and molecular descriptors. No predicted CCS values for this compound have been reported.

Derivatives and Structure Activity Relationship Studies of 4 Chloro 3,3 Difluorobenzhydrol

Synthesis of Novel Derivatives

The chemical modification of 4-Chloro-3,3'-difluorobenzhydrol has been approached through several synthetic strategies to generate a diverse library of analogues. These derivatives are primarily designed to investigate the impact of different substituents on the compound's interaction with biological targets.

The synthesis of carbamate (B1207046) derivatives represents a key strategy in the modification of benzhydrol-based compounds. While specific literature on this compound carbamates is not available, the synthesis of analogous 4,4'-difluorobenzhydrol carbamates provides a well-established protocol. mdpi.comnih.gov This synthetic route typically involves a two-step process. Initially, a primary or secondary amine is reacted with a carbonylating agent, such as N,N'-carbonyldiimidazole (CDI), in an appropriate solvent like dimethylformamide (DMF) to form a carbamoylimidazole intermediate. mdpi.com Subsequently, this intermediate is treated with the sodium alkoxide of the benzhydrol, in this case, this compound, to yield the desired carbamate derivative. mdpi.com

This method has been successfully employed to produce a series of carbamates from 4,4'-difluorobenzhydrol with moderate yields. mdpi.com It is anticipated that a similar approach could be readily adapted for the synthesis of carbamate derivatives of this compound, allowing for the introduction of a wide variety of amine-containing moieties.

Table 1: Representative Carbamate Derivatives Synthesized from Analogous Benzhydrols

| Derivative Name | Starting Amine | Key Reagents | Reference |

| Bis(4-fluorophenyl)methyl ((4-methylmorpholin-3-yl)methyl)carbamate | (4-methylmorpholin-3-yl)methanamine | N,N'-Carbonyldiimidazole, NaH | mdpi.com |

| Bis(4-fluorophenyl)methyl (1-methylpiperidin-3-yl)carbamate | 1-methylpiperidin-3-amine | N,N'-Carbonyldiimidazole, NaH | mdpi.com |

This table is illustrative and based on the synthesis of derivatives from the analogous compound 4,4'-difluorobenzhydrol.

Piperazine (B1678402) moieties are frequently incorporated into drug candidates to modulate their physicochemical properties and target interactions. The synthesis of piperazine-containing derivatives of this compound would likely follow established procedures for other benzhydryl compounds. A common synthetic route involves the initial conversion of the benzhydrol to the corresponding benzhydryl chloride. This is often achieved by reacting the alcohol with thionyl chloride.

The resulting 4-chloro-3,3'-difluorobenzhydryl chloride can then be reacted with piperazine or a substituted piperazine in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or acetone (B3395972) to yield the desired N-benzhydrylpiperazine derivative. tandfonline.com This nucleophilic substitution reaction provides a versatile method for introducing the piperazine core, which can be further functionalized.

Table 2: General Synthetic Route for Piperazine-Containing Benzhydryl Derivatives

| Step | Reactants | Reagents/Conditions | Product |

| 1 | This compound | Thionyl Chloride | 4-Chloro-3,3'-difluorobenzhydryl chloride |

| 2 | 4-Chloro-3,3'-difluorobenzhydryl chloride, Piperazine (or derivative) | Base (e.g., K2CO3), Solvent (e.g., DMF) | 1-(4-Chloro-3,3'-difluorobenzhydryl)piperazine derivative |

This table outlines a probable synthetic pathway based on general methods for benzhydryl compounds.

Beyond carbamates and piperazine adducts, other functionalizations of the this compound scaffold can be envisaged to explore a wider chemical space. For instance, the hydroxyl group can be a handle for the introduction of various other functionalities through etherification or esterification reactions.

Furthermore, electrophilic aromatic substitution on the phenyl rings could introduce additional substituents, although the directing effects of the existing fluorine and chloro groups would need to be carefully considered. The synthesis of other heterocyclic derivatives, by reacting the benzhydryl chloride intermediate with different nitrogen-containing heterocycles, is also a viable strategy to expand the structural diversity of the compound library. thieme-connect.de

Rational Design and Lead Optimization Strategies

The development of potent and selective ligands from the this compound scaffold necessitates a rational design approach, integrating computational methods with synthetic chemistry to guide lead optimization.

While a specific SAR study for this compound derivatives is not documented, insights can be drawn from studies on structurally related compounds. For the analogous 4,4'-difluorobenzhydrol carbamates, SAR analysis has revealed the importance of the nature of the amine moiety for biological activity. nih.gov For instance, the presence of a tertiary amine within a cyclic structure and the distance between the cationic amine and the benzhydryl core have been shown to be critical for receptor binding. mdpi.com

It is plausible that for derivatives of this compound, the following structural features would be important to investigate in SAR studies:

Substitution on the Phenyl Rings: The position and nature of the chloro and fluoro substituents are expected to significantly influence electronic properties and binding interactions.

The Terminal Group: The nature of the terminal group (e.g., a substituted piperazine or another heterocyclic ring) will play a crucial role in determining target selectivity and pharmacokinetic properties.

In the absence of a known crystal structure of a target protein bound to a this compound derivative, ligand-based design strategies such as pharmacophore modeling can be employed. This approach involves identifying the key chemical features (pharmacophore) responsible for the biological activity of a set of active compounds.

For the related 4,4'-difluorobenzhydrol carbamates, a pharmacophore model was developed that included a cationic amine feature and a hydrogen bond acceptor, which were crucial for interaction with the target receptor. mdpi.com A similar approach for this compound derivatives would involve:

Conformational Analysis: Determining the low-energy conformations of a series of active analogues.

Pharmacophore Feature Identification: Identifying common features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

Model Generation and Validation: Building a 3D pharmacophore model and validating it using a set of known active and inactive compounds.

This validated pharmacophore model could then be used to virtually screen large compound libraries to identify novel molecules with a high probability of being active, thus guiding future synthetic efforts in a more targeted and efficient manner.

Receptor-Ligand Interactions and Binding Affinity Predictions (in vitro)

The foundation of drug action lies in the specific interactions between a ligand, such as this compound, and its biological receptor. nih.gov In vitro techniques are paramount in elucidating these interactions and predicting the binding affinity, which is a measure of the strength of the binding between the ligand and the receptor.

Halogenated benzamide (B126) derivatives, for instance, have been synthesized and evaluated for their in vitro affinities to various neurotransmitter receptors, including dopaminergic, serotonergic, and adrenergic receptors. nih.gov This type of analysis is crucial for determining the selectivity and potential therapeutic applications of new compounds. nih.gov For example, studies on certain iodinated benzamides revealed high affinity for the D(2) receptor, suggesting their potential use in imaging neurological disorders. nih.gov

The following table illustrates hypothetical binding affinities of this compound derivatives for various receptors, which would be determined through competitive radioligand binding assays.

Table 1: Hypothetical In Vitro Binding Affinities (Ki, nM) of this compound Derivatives

| Compound | Dopamine D2 Receptor | Serotonin 5-HT2A Receptor | Adrenergic α1 Receptor |

| This compound | 15.5 | 89.2 | 150.7 |

| Derivative A (4-Chloro-3-fluoro-3'-methoxybenzhydrol) | 25.8 | 75.4 | 210.3 |

| Derivative B (4-Bromo-3,3'-difluorobenzhydrol) | 12.1 | 95.8 | 142.1 |

| Reference Compound (e.g., Haloperidol) | 1.2 | 25.6 | 45.9 |

Molecular Docking and Dynamics Simulations

Computational methods like molecular docking and molecular dynamics (MD) simulations are indispensable tools for predicting and analyzing receptor-ligand interactions at a molecular level. rsc.org Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding conformations and energies. nih.gov MD simulations then offer a dynamic view of the stability of the ligand-receptor complex over time. youtube.com

For a compound like this compound, docking studies would involve placing the molecule into the binding site of a target protein, such as a G-protein coupled receptor or an enzyme. mdpi.com The simulation would then calculate the binding energy and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the binding pocket. rsc.org

MD simulations can further validate the stability of these interactions, providing a more accurate prediction of the binding mode. rsc.org These computational approaches help in understanding the structure-activity relationships and guide the design of new derivatives with improved affinity and selectivity. rsc.orgnih.gov

Target Identification Methodologies (in vitro)

Identifying the specific molecular targets of a novel compound is a critical step in drug discovery. frontiersin.org A variety of in vitro methods are employed for this purpose. creative-biolabs.comresearchgate.net

Affinity Chromatography: This technique uses the specific binding interaction between a ligand and its receptor to isolate the target protein from a complex biological mixture. creative-biolabs.com The compound of interest, or a derivative, is immobilized on a solid support, and a cell lysate is passed over it. The target protein binds to the ligand and can then be eluted and identified using techniques like mass spectrometry. creative-biolabs.com

Chemical Proteomics: This approach utilizes chemical probes, often based on the compound's structure, to identify target proteins within a cell or tissue. frontiersin.org These probes can be used in activity-based protein profiling (ABPP) to map the active sites of enzymes or in compound-centered chemical proteomics (CCCP) to pull down binding partners. frontiersin.org

Genomic and Proteomic Approaches: Techniques like RNA interference (RNAi) screening can help identify genes that are essential for the compound's activity. creative-biolabs.com Similarly, comparing the protein expression profiles of cells treated with the compound to untreated cells can reveal changes in protein levels that point to the compound's target pathway. researchgate.net

For novel psychoactive substances, a combination of analytical techniques, including immunoassays and mass spectrometry, is often necessary to identify the compounds and their metabolites, which can then be used in the aforementioned target identification strategies. oup.comnih.gov

Enzymatic Reactivity and Inhibition Studies (in vitro)

Investigating the interaction of a compound with various enzymes is crucial to understand its metabolic fate and potential for drug-drug interactions. In vitro enzyme inhibition assays are used to determine if a compound can block the activity of specific enzymes. nih.gov

For a compound like this compound, it would be important to assess its inhibitory potential against key drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family. nih.gov For example, studies on fluorinated benzofuran (B130515) derivatives have shown that they can inhibit cyclooxygenase-2 (COX-2) and nitric oxide synthase 2, indicating anti-inflammatory potential. nih.gov Similarly, the inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase are often evaluated for compounds with potential applications in neurodegenerative diseases. nih.govtubitak.gov.tr

The results of these assays are typically reported as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 2: Hypothetical In Vitro Enzyme Inhibition Profile (IC50, µM) of this compound

| Enzyme | This compound | Reference Inhibitor |

| CYP2D6 | 2.5 | Quinidine (0.05) |

| CYP3A4 | 8.1 | Ketoconazole (0.02) |

| COX-2 | 15.3 | Celecoxib (0.04) |

| Acetylcholinesterase | > 50 | Donepezil (0.006) |

These studies are essential for building a comprehensive profile of a compound's biological activity and for identifying potential therapeutic applications or liabilities. The structure-activity relationships derived from both receptor binding and enzyme inhibition studies guide the optimization of lead compounds into effective and safe medicines. nih.govresearchgate.netmdpi.com

Advanced Applications in Scientific Research

Role as Synthetic Intermediates in Complex Molecule Synthesis

The primary utility of 4-Chloro-3,3'-difluorobenzhydrol lies in its role as a synthetic intermediate. The hydroxyl group provides a reactive site for a variety of chemical transformations, while the halogenated phenyl rings offer opportunities for further functionalization or influence the electronic and steric properties of the final molecule.

The benzhydrol framework, particularly its fluorinated derivatives, is a key structural motif in the development of new pharmaceutical agents. While direct applications of this compound are not extensively documented in publicly available literature, the utility of closely related analogs, such as 4,4'-difluorobenzhydrol, highlights the potential of this chemical class.

Researchers have synthesized and evaluated a series of 4,4'-difluorobenzhydrol carbamates as selective antagonists for the M1 muscarinic acetylcholine receptor (mAChR). mdpi.comnih.gov These receptors are a promising target for therapeutic and diagnostic applications, including for pathologies like Alzheimer's disease and schizophrenia. mdpi.com In these studies, the difluorobenzhydrol moiety serves as a core scaffold. For example, bis(4-fluorophenyl)methanol was used as a starting material to prepare various carbamate (B1207046) derivatives. mdpi.com The resulting compounds showed high binding affinity towards the target receptor and demonstrated antagonist functionality in calcium mobilization assays. mdpi.comnih.gov The structural features of these compounds also make them promising candidates for the development of future positron emission tomography (PET) tracers. mdpi.comnih.gov The presence of chlorine and fluorine atoms, as in this compound, is a common strategy in medicinal chemistry to modulate a drug's metabolic stability, lipophilicity, and binding affinity. nih.govnbinno.com

Table 1: Research Findings on a Related Benzhydrol in Pharmaceutical Development

| Compound Class | Parent Scaffold | Research Focus | Key Finding | Potential Application |

|---|

Halogenated aromatic compounds are fundamental building blocks in the synthesis of modern agrochemicals, including herbicides and pesticides. nbinno.comgoogle.com The inclusion of chlorine and fluorine atoms can enhance the biological activity and environmental persistence of these molecules. For instance, intermediates like 4-Chloro-3-nitrobenzotrifluoride are crucial for creating certain herbicides. nbinno.comnih.gov

While specific routes involving this compound are not detailed in available research, its structure is relevant to this field. It can act as a precursor to more complex molecules used in crop protection. The synthesis of the pesticide teflubenzuron, for example, involves the reaction of 3,5-dichloro-2,4-difluoroaniline with 2,6-difluorobenzoyl isocyanate, demonstrating the importance of polyhalogenated phenyl rings in creating potent agrochemicals. google.com The this compound structure could be modified to create novel insecticides or herbicides, where the specific halogenation pattern could fine-tune the compound's efficacy and selectivity.

In materials science, fluorinated and chlorinated aromatic compounds are critical monomers for the synthesis of high-performance polymers. These polymers are known for their exceptional thermal stability, chemical resistance, and specific mechanical properties. Benzhydrols can be readily oxidized to their corresponding benzophenones, which are widely used as monomers.

Specifically, 4,4'-difluorobenzophenone is a key monomer in the production of specialty plastics like polyether ether ketone (PEEK). google.commacro.ru The synthesis of PEEK often involves a nucleophilic aromatic substitution reaction, where the fluorine atoms are displaced. macro.ru The high purity of the difluorobenzophenone monomer is critical for achieving a high molecular weight polymer with the desired properties. google.com

Given this precedent, this compound could serve as a precursor to 4-Chloro-3,3'-difluorobenzophenone. This monomer could then be used to create novel poly(arylene ether)s with tailored properties. The incorporation of the additional chlorine atom and the different fluorine positions could modify the polymer's solubility, glass transition temperature, and flame retardancy, making it suitable for advanced applications in aerospace, electronics, and automotive industries. acs.org

Applications in Proteomics and Biochemical Research Tools

In proteomics and biochemical research, small molecules are often used as probes or tags to study protein function and interactions. The benzhydrol scaffold of this compound, with its reactive hydroxyl group, could potentially be used to synthesize such tools. For instance, it could be attached to other functional groups to create specific affinity labels or photo-reactive probes for identifying binding partners of a target protein.

However, a review of current literature does not reveal specific, documented applications of this compound in proteomics research. While mass spectrometry techniques like MALDI-MS/MS are central to proteomics for identifying proteins and peptides, the involvement of this specific compound as a matrix or labeling reagent is not established. mdpi.com

Use in Analytical Method Development and Reference Standards

In any chemical synthesis, the development of reliable analytical methods is crucial for monitoring reaction progress, identifying impurities, and ensuring the quality of the final product. When this compound is used as a reactant or is formed as an intermediate, a pure sample of the compound is required as an analytical reference standard.

This standard is used in techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) to determine the retention time and response factor for the compound. It allows for the accurate quantification of the material in a reaction mixture or a final product. Furthermore, reference standards are essential for spectroscopic identification using methods like Infrared (IR) Spectroscopy and Mass Spectrometry, ensuring that the synthesized material matches the expected chemical structure. nist.gov

Potential in Catalyst Design and Ligand Development

The design of ligands is central to the development of modern metal-based catalysts used in asymmetric synthesis. Chiral ligands coordinate to a metal center and create a chiral environment that can control the stereochemical outcome of a reaction. The benzhydrol structure contains a stereocenter at the carbinol carbon, and its aromatic rings can be modified to influence the electronic and steric properties of a potential ligand.

While there is no direct literature describing the use of this compound in catalyst ligand development, its structure possesses features relevant to ligand design. The hydroxyl group could be used as a handle to link the benzhydryl moiety to a phosphine (B1218219) or other coordinating group. The fluoro and chloro substituents would act as electronic modifiers on the phenyl rings, which is a common strategy for tuning the performance of a catalyst. beilstein-journals.org The development of ligands based on this scaffold could lead to new catalysts for a variety of chemical transformations. Similarly, in the context of drug development, the related 4,4'-difluorobenzhydrol scaffold has been successfully used to design ligands that bind selectively to biological receptors. mdpi.comnih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4,4'-difluorobenzhydrol |

| bis(4-fluorophenyl)methanol |

| 4-Chloro-3-nitrobenzotrifluoride |

| 3,5-dichloro-2,4-difluoroaniline |

| 2,6-difluorobenzoyl isocyanate |

| 4,4'-difluorobenzophenone |

| 4-Chloro-3,3'-difluorobenzophenone |

| Polyether ether ketone (PEEK) |

| Poly(arylene ether)s |

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies

The efficient and selective synthesis of polysubstituted benzhydrols is a cornerstone for enabling their further investigation. While classical methods for the synthesis of benzhydrols, such as the Grignard reaction, are well-established, emerging research is likely to focus on more sophisticated and sustainable approaches for the preparation of 4-Chloro-3,3'-difluorobenzhydrol and its derivatives.

Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a powerful platform for the convergent synthesis of complex diaryl methanols. nih.govnih.gov A potential strategy for this compound could involve the coupling of a suitably protected (4-chloro-3-fluorophenyl)boronic acid with a 3-fluorobenzaldehyde (B1666160) derivative, followed by reduction of the resulting ketone. This approach would offer high modularity, allowing for the facile introduction of diverse substituents on either aromatic ring to generate a library of analogues for structure-activity relationship (SAR) studies.

Furthermore, advancements in catalytic asymmetric reduction of prochiral diaryl ketones present an opportunity to access enantiomerically pure forms of this compound. The stereochemistry of chiral diarylmethanes can be a critical determinant of their biological activity, and thus, the development of stereoselective synthetic routes is of paramount importance.

Future synthetic research may also explore flow chemistry and mechanochemistry to enhance reaction efficiency, safety, and scalability. These green chemistry approaches could provide more sustainable routes to this compound, minimizing solvent waste and energy consumption. researchgate.net

Table 1: Potential Modern Synthetic Approaches for this compound

| Synthetic Strategy | Key Precursors | Potential Advantages |

| Suzuki-Miyaura Coupling | (4-chloro-3-fluorophenyl)boronic acid, 3-fluorobenzaldehyde derivative | High modularity, good functional group tolerance. nih.govnih.gov |

| Asymmetric Reduction | 4-Chloro-3,3'-difluorobenzophenone | Access to enantiomerically pure isomers. |

| Flow Chemistry | Continuous processing of reactants | Improved reaction control, enhanced safety, and scalability. researchgate.net |

| Mechanochemistry | Solvent-free or low-solvent reaction conditions | Reduced environmental impact, potential for novel reactivity. |

Exploration of Undiscovered Biological Activities (in vitro)

The biological profile of this compound remains largely unexplored. However, the presence of chlorinated and fluorinated phenyl rings, common motifs in many bioactive molecules, suggests a high probability of interesting pharmacological properties. nih.gov A systematic in vitro screening campaign against a diverse panel of biological targets would be a crucial first step in elucidating its therapeutic potential.

Given the structural similarities to other halogenated compounds with known biological activities, several areas warrant initial investigation. For instance, many fluorinated compounds exhibit potent and selective activities as enzyme inhibitors or receptor modulators. youtube.comnih.govnih.gov Therefore, screening this compound against panels of kinases, proteases, and G-protein coupled receptors (GPCRs) could reveal novel leads for various diseases.

The presence of halogen atoms can also influence a molecule's ability to disrupt microbial processes. nih.gov Consequently, evaluating the antibacterial and antifungal activity of this compound against a range of pathogenic strains, including drug-resistant variants, would be a valuable line of inquiry.

Furthermore, the potential for this compound to modulate ion channels or exhibit cytotoxic effects against cancer cell lines should not be overlooked. The substitution pattern on the phenyl rings could lead to selective interactions with specific biological targets that are yet to be identified.

Table 2: Hypothetical In Vitro Screening Cascade for this compound

| Target Class | Rationale | Example Assays |

| Kinases/Proteases | Common targets for halogenated inhibitors. youtube.comnih.gov | Biochemical activity assays, cellular phosphorylation assays. |

| GPCRs | Halogenation can influence receptor binding and selectivity. | Radioligand binding assays, functional calcium flux assays. |

| Microorganisms | Halogenated compounds often possess antimicrobial properties. nih.gov | Minimum Inhibitory Concentration (MIC) determination. |

| Cancer Cell Lines | Cytotoxicity is a common feature of novel chemical entities. | Cell viability assays (e.g., MTT, CellTiter-Glo). |

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and these tools could be instrumental in accelerating the exploration of this compound's potential. By leveraging computational models, researchers can predict a wide range of properties for this molecule and its hypothetical derivatives, thereby prioritizing synthetic efforts and biological testing.

In silico models can be employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound. This would provide early insights into its potential as a drug candidate and guide the design of analogues with improved pharmacokinetic profiles.

Generative AI models could also be utilized to design novel analogues of this compound with optimized properties. By learning from existing chemical and biological data, these models can propose new structures that are more likely to be active and possess desirable drug-like characteristics.

Supramolecular Chemistry and Self-Assembly Potential

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers another exciting avenue of research for this compound. The presence of aromatic rings and halogen atoms suggests that this compound could participate in a variety of intermolecular interactions, such as π-π stacking, halogen bonding, and hydrogen bonding (via the hydroxyl group), leading to the formation of ordered self-assembled structures. researchgate.netrsc.orgnih.govnih.gov